molecular formula C9H7NO3 B13023422 Furo[2,3-c]pyridine-2-carboxylic acid methyl ester

Furo[2,3-c]pyridine-2-carboxylic acid methyl ester

Cat. No.: B13023422
M. Wt: 177.16 g/mol
InChI Key: VZMGTXQESYPCDY-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridine-2-carboxylic acid methyl ester is a heterocyclic compound that contains both furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[2,3-c]pyridine-2-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridinecarboxylic acid with furan derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-c]pyridine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furo[2,3-c]pyridine derivatives.

Scientific Research Applications

Furo[2,3-c]pyridine-2-carboxylic acid methyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Furo[2,3-c]pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Furo[3,2-c]pyridine-2-carboxylic acid
  • Thieno[2,3-c]pyridine derivatives
  • Pyridine-2-carboxylic acid methyl ester

Uniqueness

Furo[2,3-c]pyridine-2-carboxylic acid methyl ester is unique due to its specific ring structure, which combines both furan and pyridine moieties. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

methyl furo[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C9H7NO3/c1-12-9(11)7-4-6-2-3-10-5-8(6)13-7/h2-5H,1H3

InChI Key

VZMGTXQESYPCDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=NC=C2

Origin of Product

United States

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